molecular formula C22H21FN4O3 B6044857 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-fluorophenyl)pyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-fluorophenyl)pyrimidin-4(3H)-one

Cat. No.: B6044857
M. Wt: 408.4 g/mol
InChI Key: VDKJOHIOZZABDT-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a piperazine ring, a benzodioxole moiety, and a fluorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-fluorophenyl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2-chloro-6-(4-fluorophenyl)pyrimidine under anhydrous conditions. The reaction is usually carried out in a suitable solvent such as xylene, with potassium carbonate as a base, and requires heating to the boiling point of the solvent for several hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-fluorophenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-fluorophenyl)pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-fluorophenyl)pyrimidin-4(3H)-one imparts unique chemical and biological properties, potentially enhancing its binding affinity and specificity for certain molecular targets compared to similar compounds.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-fluorophenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c23-17-4-2-16(3-5-17)18-12-21(28)25-22(24-18)27-9-7-26(8-10-27)13-15-1-6-19-20(11-15)30-14-29-19/h1-6,11-12H,7-10,13-14H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKJOHIOZZABDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=CC(=O)N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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